Diethyl 3-oxodecanedioate

Vue d'ensemble

Description

Diethyl 3-oxodecanedioate is a chemical compound with the molecular formula C14H24O5. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 3-oxodecanedioate can be synthesized through the esterification of 3-oxodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group in Diethyl 3-oxodecanedioate is resistant to mild oxidation but undergoes cleavage under strong oxidative conditions. For example:

-

Strong Oxidation : Reaction with potassium permanganate (KMnO) in acidic or basic media cleaves the α,β-diketo structure, yielding shorter-chain carboxylic acids. This is analogous to the oxidative cleavage of cyclic ketones observed in Swern oxidation mechanisms2.

-

Selective Oxidation : Chromium trioxide (CrO) under controlled conditions may oxidize the α-hydrogens adjacent to the ketone, forming conjugated carbonyl systems.

Table 1: Oxidation Reactions and Outcomes

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO | HSO, heat | Decanedioic acid derivatives |

| CrO | Pyridine, RT | α,β-Unsaturated esters |

Reduction Reactions

The ketone and ester groups participate in reduction pathways:

-

Ketone Reduction : Lithium aluminum hydride (LiAlH) selectively reduces the ketone to a secondary alcohol, yielding diethyl 3-hydroxydecanedioate. Sodium borohydride (NaBH) may achieve similar results under milder conditions .

-

Ester Reduction : Full reduction with excess LiAlH converts esters to primary alcohols, producing 3-hydroxydecanediol.

Table 2: Reduction Pathways

| Reducing Agent | Target Group | Product |

|---|---|---|

| LiAlH | Ketone | Diethyl 3-hydroxydecanedioate |

| LiAlH (excess) | Ketone + Esters | 3-Hydroxydecanediol |

Substitution Reactions

The ester groups undergo nucleophilic acyl substitution:

-

Transesterification : Reaction with methanol in acidic conditions replaces ethyl groups with methyl, forming dimethyl 3-oxodecanedioate .

-

Aminolysis : Treatment with amines (e.g., NH) yields corresponding amides, useful in peptide-mimetic syntheses .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Methanol | HSO, reflux | Dimethyl 3-oxodecanedioate |

| Ammonia | RT, anhydrous | 3-Oxodecanedioic diamide |

Hydrolysis Reactions

-

Acidic Hydrolysis : Concentrated HCl hydrolyzes esters to 3-oxodecanedioic acid.

-

Basic Hydrolysis : NaOH yields the sodium salt of the diacid, which can be protonated to the free acid.

Condensation Reactions

The ketone group participates in aldol and Claisen condensations:

Applications De Recherche Scientifique

Diethyl 3-oxodecanedioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of flavors and fragrances due to its fruity odor.

Mécanisme D'action

The mechanism by which diethyl 3-oxodecanedioate exerts its effects involves its ability to undergo various chemical transformations. These transformations allow it to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Diethyl 3-oxopimelate: Similar in structure but with a shorter carbon chain.

Diethyl 3-oxoglutarate: Another similar compound with a different carbon chain length.

Uniqueness: Diethyl 3-oxodecanedioate is unique due to its specific carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective .

Activité Biologique

Diethyl 3-oxodecanedioate (CAS Number: 856065-92-4) is an organic compound that has garnered attention for its potential biological activities and applications in various biochemical processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

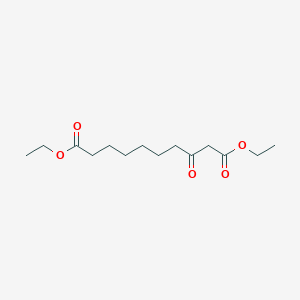

Chemical Structure and Properties

This compound is a diester derived from decanedioic acid, characterized by the presence of a keto group at the 3-position. Its chemical structure can be represented as follows:

This compound exhibits properties that facilitate its role in biochemical reactions, particularly in the synthesis of various organic compounds.

Mechanisms of Biological Activity

1. Enzyme Interaction:

this compound has been shown to interact with specific enzymes involved in metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic rates and product formation.

2. Antioxidant Properties:

Studies have suggested that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anti-inflammatory Effects:

Preliminary findings indicate that this compound may exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant potential of this compound demonstrated its ability to scavenge free radicals effectively. The compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative damage.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound inhibited enzyme activity by up to 50%, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anti-inflammatory Effects | Modulates pro-inflammatory cytokines |

Propriétés

IUPAC Name |

diethyl 3-oxodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOOABLKYVTOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554163 | |

| Record name | Diethyl 3-oxodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856065-92-4 | |

| Record name | Diethyl 3-oxodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.